6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
CAS No.: 7732-50-5
Cat. No.: VC15884184
Molecular Formula: C8H9IO2
Molecular Weight: 264.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7732-50-5 |
|---|---|
| Molecular Formula | C8H9IO2 |
| Molecular Weight | 264.06 g/mol |
| IUPAC Name | 2-iodo-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
| Standard InChI | InChI=1S/C8H9IO2/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-7H,1-2H2 |
| Standard InChI Key | HDHTTWLQAIUNEA-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3C1C(C2I)OC3=O |
Introduction
Structural and Nomenclature Insights
IUPAC Nomenclature and Stereochemical Features
The systematic name 6-Iodohexahydro-2H-3,5-methanocyclopenta[b]furan-2-one reflects its bicyclic framework:
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Hexahydro: Indicates six hydrogen atoms saturating the bicyclic system.
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3,5-Methanocyclopenta[b]furan: Describes a fused cyclopentane and furan ring system bridged by a methane group.
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2-one: Denotes a ketone functional group at the 2-position of the furan ring.
The iodine atom at the 6-position introduces steric and electronic effects that influence reactivity. X-ray crystallography of analogous spiroselenurane catalysts confirms the rigidity of such bicyclic systems, which is critical for stereoselective transformations .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 6-Iodohexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is achieved via iodolactonization of alkenoic acids using iodine () and a spiroselenurane catalyst (e.g., compound 4 from reference ). A representative procedure involves:
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Substrate Preparation: 4-Pentenoic acid (16 µL, 0.15 mmol) in dichloromethane.
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Catalyst Activation: Spiroselenurane 4 (8.8 mg, 0.015 mmol) facilitates iodine activation.
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Reaction Conditions: Stirring at 0°C under argon, followed by purification via column chromatography .
This method yields the target compound in 92% yield (33 mg) as a colorless oil .
Spectral Characterization
Key spectral data corroborate the structure:
Physicochemical Properties
Solubility and Stability
The compound exhibits solubility in polar aprotic solvents (e.g., DMSO, dichloromethane) but is less stable in protic solvents due to potential hydrolysis of the lactone ring. Its stability under inert atmospheres (argon) is critical for storage .
Reactivity Profile
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Iodine Participation: The iodine atom acts as an electrophilic center, enabling nucleophilic substitutions.
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Lactone Ring: Susceptible to ring-opening reactions under basic conditions, forming carboxylate intermediates.
Applications in Organic Synthesis
Iodolactonization Reactions
The compound serves as a key intermediate in the synthesis of iodolactones, which are precursors to bioactive molecules. For example:
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Synthesis of 5-(Iodomethyl)dihydrofuran-2(3H)-one: Achieved via iodine-mediated cyclization of 4-pentenoic acid, yielding 98% product .
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Diastereoselective Reactions: Substituents on the lactone ring influence diastereomer ratios (e.g., 75:25 in 5-(iodomethyl)-3-methyldihydrofuran-2(3H)-one) .
Catalytic Disproportionation of H2O2\text{H}_2\text{O}_2H2O2
Spiroselenurane catalysts derived from similar bicyclic frameworks activate into and , mimicking catalase enzymes. The iodine substituent enhances electrophilicity, facilitating peroxide bond cleavage .
Mechanistic Insights
Activation of I2\text{I}_2I2 and NBS\text{NBS}NBS
The spiroselenurane catalyst 4 coordinates with , polarizing the bond and enabling electrophilic iodination. This mechanism is supported by:
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NMR: Shifts from δ 415.7 (free catalyst) to δ 654.6 (iodine-bound) confirm Se···I interactions .
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Mass Spectrometry: Detection of intermediates like (m/z 607.0907) validates proposed catalytic cycles .
Catalase-Like Activity
The catalyst follows a two-step mechanism:
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oxidizes the selenium center, forming a hydroxy perhydroxy intermediate.
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A second molecule reduces the intermediate, releasing and regenerating the catalyst .
Future Directions
Biological Activity Screening
Despite its synthetic utility, the compound’s potential antimicrobial or anticancer properties remain unexplored. Structural analogs with selenium or sulfur substitutions could offer enhanced bioactivity.
Green Chemistry Applications
Optimizing catalytic efficiency in activation could advance oxidant-free synthetic methodologies, reducing environmental impact .
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